molecular formula C9H11FN2OS B3387718 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide CAS No. 851169-59-0

3-[(4-Fluorophenyl)sulfanyl]propanehydrazide

Cat. No.: B3387718
CAS No.: 851169-59-0
M. Wt: 214.26 g/mol
InChI Key: AOHUEWLERUBZRT-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)sulfanyl]propanehydrazide ( 851169-59-0) is a chemical compound with the molecular formula C 9 H 11 FN 2 OS and a molecular weight of 214.26 g/mol . This research chemical features a propanehydrazide backbone linked to a (4-fluorophenyl)sulfanyl group, a structure that may be of significant interest in medicinal and organic chemistry for the synthesis of more complex molecules. The core propanehydrazide moiety is a known building block in organic synthesis . Researchers can utilize this compound as a key intermediate to develop novel compounds for various applications, including potential pharmacological agents. Its molecular structure, which combines a hydrazide functional group with a sulfur ether and a fluorinated aryl ring, makes it a versatile precursor for constructing diverse chemical libraries. The presence of the fluorine atom can influence the compound's electronic properties, metabolic stability, and binding affinity in biological systems, which is a valuable trait in drug discovery. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. As with all chemicals of this nature, researchers should consult the relevant safety data sheets and handle the compound with appropriate personal protective equipment. It is typically stored under defined cold-chain conditions to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenyl)sulfanylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2OS/c10-7-1-3-8(4-2-7)14-6-5-9(13)12-11/h1-4H,5-6,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHUEWLERUBZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101237821
Record name 3-[(4-Fluorophenyl)thio]propanoic acid hydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851169-59-0
Record name 3-[(4-Fluorophenyl)thio]propanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851169-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Fluorophenyl)thio]propanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Derivatization of 3 4 Fluorophenyl Sulfanyl Propanehydrazide

Established Synthetic Routes for Propanehydrazide Core Structures

The construction of the 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide core is achieved through a logical and efficient multi-step process, leveraging well-established reaction mechanisms.

Multi-Step Synthesis Protocols

A common and effective method for synthesizing the target compound involves a two-step sequence starting from commercially available precursors. This strategy is adapted from methodologies used for structurally similar compounds.

The primary synthetic route is as follows:

Step 1: Synthesis of Methyl 3-[(4-fluorophenyl)sulfanyl]propanoate. This intermediate is prepared through a Michael addition reaction. 4-Fluorobenzenethiol is reacted with methyl acrylate (B77674). This reaction typically proceeds under mild conditions, often catalyzed by a base, to yield the thioether ester intermediate.

Step 2: Synthesis of this compound. The ester intermediate from the previous step undergoes hydrazinolysis. The compound is treated with hydrazine (B178648) hydrate, usually in an alcoholic solvent like methanol (B129727) or ethanol. The reaction mixture is typically heated under reflux to drive the conversion of the ester to the final hydrazide product. wikipedia.orgysu.am

StepReactantsProductReaction Type
14-Fluorobenzenethiol, Methyl AcrylateMethyl 3-[(4-fluorophenyl)sulfanyl]propanoateMichael Addition
2Methyl 3-[(4-fluorophenyl)sulfanyl]propanoate, Hydrazine HydrateThis compoundHydrazinolysis (Nucleophilic Acyl Substitution)

Key Reaction Mechanisms and Intermediates

The synthesis relies on two fundamental organic reactions:

Michael (Conjugate) Addition: In the first step, the thiolate anion, generated from 4-fluorobenzenethiol by a base, acts as a nucleophile. It attacks the β-carbon of the α,β-unsaturated carbonyl system of methyl acrylate. The resulting enolate intermediate is then protonated to yield the stable thioether product, methyl 3-[(4-fluorophenyl)sulfanyl]propanoate. researchgate.net

Nucleophilic Acyl Substitution: The second step, hydrazinolysis, involves the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester. researchgate.net This forms a tetrahedral intermediate which then collapses, eliminating a molecule of methanol and forming the desired this compound. This reaction is highly efficient for converting esters to hydrazides. wikipedia.org

Functionalization and Derivatization Approaches

The core structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These modifications can be targeted at the hydrazide moiety, the fluorophenyl ring, or the linker region.

Modification of the Hydrazide Moiety

The hydrazide functional group is a versatile handle for derivatization due to the nucleophilicity of the terminal nitrogen atom. wikipedia.org

Formation of Hydrazones: The most common derivatization involves the condensation reaction of the hydrazide with various aldehydes and ketones. wikipedia.org This reaction, typically catalyzed by a small amount of acid, yields stable hydrazone derivatives. wikipedia.orgnih.gov This approach allows for the introduction of a wide array of substituted aryl or alkyl groups.

Synthesis of N-Acyl Derivatives: The terminal nitrogen can react with acylating agents like acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) to form N,N'-diacylhydrazine derivatives.

Heterocycle Formation: The hydrazide moiety serves as a key precursor for the synthesis of various five-membered heterocyclic rings. For instance, reaction with:

Carbon disulfide in the presence of a base can lead to the formation of oxadiazole-thiones. researchgate.net

Acetonylacetone (2,5-hexanedione) can yield pyrrole (B145914) derivatives.

β-ketoesters like ethyl acetoacetate (B1235776) can be used to construct pyrazolone (B3327878) rings.

Reactant TypeExample ReactantResulting Derivative Class
Aldehyde/KetoneBenzaldehydeHydrazone
Acyl HalideBenzoyl ChlorideN,N'-Diacylhydrazine
Dicarbonyl CompoundAcetonylacetonePyrrole
β-KetoesterEthyl AcetoacetatePyrazolone
OtherCarbon DisulfideOxadiazole

Substitution on the Fluorophenyl Ring

The fluorophenyl ring can be modified through electrophilic aromatic substitution (EAS) reactions. wikipedia.org The directing effects of the existing substituents—the sulfanyl (B85325) group and the fluorine atom—determine the position of the incoming electrophile.

Directing Effects: The sulfanyl (-S-R) group is an ortho-, para-director and an activating group due to the ability of the sulfur's lone pairs to donate electron density to the ring through resonance. pressbooks.pubchemistrytalk.org The fluorine atom is also an ortho-, para-director but is a deactivating group due to its strong inductive electron-withdrawing effect. pressbooks.publibretexts.org Since the para-position is already occupied by the fluorine, and the sulfanyl group is a stronger activator than fluorine is a deactivator, electrophilic substitution is expected to occur predominantly at the positions ortho to the sulfanyl group (i.e., positions 3 and 5 of the phenyl ring).

Potential Reactions: Standard EAS reactions can be applied to introduce new functional groups, such as:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group. libretexts.orgmasterorganicchemistry.com

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to introduce a bromine or chlorine atom. libretexts.org

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups, although the presence of the sulfur atom can sometimes complicate these reactions by coordinating with the Lewis acid catalyst.

Alterations to the Sulfanyl/Propane (B168953) Linker

The linker connecting the fluorophenyl ring and the propanehydrazide core can also be chemically altered, primarily by modifying the sulfur atom.

Oxidation of the Sulfanyl Group: The sulfanyl (sulfide) linker is susceptible to oxidation. Treatment with oxidizing agents can convert the sulfide (B99878) into a sulfoxide (B87167) or, with stronger oxidation, into a sulfone. acs.orgorganic-chemistry.org

To Sulfoxide: Mild oxidizing agents, such as hydrogen peroxide under controlled conditions, can selectively oxidize the sulfide to a sulfinyl group (-SO-).

To Sulfone: Stronger oxidizing conditions, for example, an excess of hydrogen peroxide, can further oxidize the sulfide or sulfoxide to a sulfonyl group (-SO₂-). nih.govacs.org This modification significantly alters the polarity, hydrogen bonding capacity, and geometry of the linker.

Modification of the Propane Chain: While less common, the propane linker itself could be altered. This would typically involve synthesizing analogues from different starting materials rather than modifying the existing chain. For example, using 2-mercaptopropionic acid or 4-mercaptobutanoic acid derivatives in the initial synthesis would result in analogues with altered linker length and structure, which can be a strategy in medicinal chemistry to optimize pharmacokinetic properties. nih.gov

Advanced Synthetic Methodologies and Scalability Assessment (Preclinical Focus)

For the preclinical development and potential larger-scale synthesis of this compound, several advanced synthetic methodologies could be employed to enhance efficiency, safety, and scalability.

One such approach is the use of flow chemistry . The initial Michael addition of 4-fluorobenzenethiol to methyl acrylate could be performed in a continuous flow reactor. This would allow for precise control of reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yields and reduced reaction times. Furthermore, the subsequent oxidation and hydrazinolysis steps could also be adapted to a flow system, potentially creating a continuous, multi-step synthesis.

Another area for optimization lies in the oxidation step . While hydrogen peroxide in acetic acid is effective, alternative and more scalable oxidizing agents could be explored. The use of catalytic oxidation systems, for example, with a metal catalyst and a terminal oxidant like molecular oxygen or a peroxide, could offer a more environmentally friendly and cost-effective solution for larger-scale production.

From a scalability perspective, the availability and cost of the starting materials, 4-fluorobenzenethiol and methyl acrylate, are favorable for larger-scale synthesis. The reaction conditions are generally mild, and the purification of intermediates and the final product can likely be achieved through standard crystallization techniques, which are amenable to scaling up. A thorough process hazard analysis would be necessary to ensure the safe handling of reagents and control of any potential exothermic events, particularly during the oxidation step.

Analytical Characterization Techniques for Structural Confirmation

The unequivocal structural confirmation of this compound and its intermediates is crucial. A combination of spectroscopic and spectrometric techniques would be employed for this purpose. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: This technique would provide detailed information about the proton environment in the molecule. The aromatic protons of the 4-fluorophenyl group would appear as a characteristic multiplet in the aromatic region. The methylene (B1212753) protons of the propane chain would exhibit distinct signals, likely as triplets, with chemical shifts indicative of their proximity to the sulfuryl and hydrazide groups. The protons of the -NHNH2 group would also be identifiable.

13C NMR: This would confirm the carbon framework of the molecule, with distinct signals for the aromatic carbons, the carbonyl carbon of the hydrazide, and the methylene carbons of the propane chain.

19F NMR: This would show a signal confirming the presence of the fluorine atom on the phenyl ring.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its structure. Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) could be utilized.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretching of the hydrazide, the C=O stretching of the carbonyl group, and the S=O stretching of the sulfonyl group.

The following table summarizes the expected analytical data for this compound based on analogous compounds.

TechniqueExpected Observations
1H NMR Aromatic protons (multiplet), CH2-S (triplet), CH2-C=O (triplet), NH and NH2 protons (broad singlets)
13C NMR Aromatic carbons, Carbonyl carbon, Methylene carbons
19F NMR Signal for the fluorine atom
Mass Spec Molecular ion peak corresponding to the molecular weight of C9H11FN2O2S
IR Spec N-H stretch, C=O stretch, S=O stretch

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Investigation of Structural Determinants for Biological Activity

To establish a clear SAR, researchers would need to synthesize and test a variety of related molecules to observe how changes in the structure affect the compound's biological efficacy.

The 4-fluoro substituent on the phenyl ring is a key feature of the molecule. A systematic SAR study would involve replacing this fluorine atom with a range of other substituents to probe the effects of electronics and sterics at this position. For instance, electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., nitro, cyano) of varying sizes would be introduced. The resulting biological activity data would help to determine whether the potency is influenced by the electronic nature or the size of the substituent.

A hypothetical data table for such a study might look like this:

Substituent at 4-positionHammett Constant (σp)Steric Parameter (Es)Biological Activity (e.g., IC50 in µM)
-F0.06-0.46Data Not Available
-H00Data Not Available
-Cl0.23-0.97Data Not Available
-CH3-0.17-1.24Data Not Available
-NO20.78-2.52Data Not Available

Modifications to the core structure would also be crucial for a comprehensive SAR analysis. This would include altering the length of the propane (B168953) linker, changing the nature of the thioether linkage (e.g., to an ether or an amine), and modifying the hydrazide moiety. Each of these changes would provide insight into the essential structural requirements for biological activity.

An example of a data table for core scaffold modifications could be:

Linker LengthLinkage TypeHydrazide ModificationBiological Activity (e.g., EC50 in µM)
Propane-S--NHNH2Data Not Available
Ethane-S--NHNH2Data Not Available
Propane-O--NHNH2Data Not Available
Propane-S--NHNH-acetylData Not Available

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Once sufficient SAR data is generated, QSAR modeling can be employed to develop a mathematical relationship between the chemical structure and biological activity.

The first step in QSAR modeling is the calculation of molecular descriptors for the series of synthesized analogs. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would then be used to build a model that correlates a selection of these descriptors with the observed biological activity.

A robust QSAR model should have good predictive power, as determined by internal and external validation techniques. Such a model could then be used to predict the activity of novel, unsynthesized compounds, thereby guiding future synthetic efforts. However, the predictive capability of a QSAR model is limited to the chemical space of the training set, and its accuracy is dependent on the quality and range of the biological data.

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of a molecule is critical for its interaction with biological targets. Conformational analysis of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide would involve computational methods, such as molecular mechanics and quantum chemistry calculations, to identify the low-energy conformations of the molecule. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy could then be used to experimentally validate the predicted conformations. Identifying the bioactive conformation—the specific shape the molecule adopts when it binds to its target—is a key goal of this analysis and is often achieved through molecular docking studies with a known protein target.

Preclinical Biological Evaluation of 3 4 Fluorophenyl Sulfanyl Propanehydrazide and Its Analogs

In Vitro Pharmacological Profiling

The in vitro evaluation of compounds structurally related to 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide has revealed potential therapeutic activities, including anticancer and antioxidant effects.

Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which are structurally analogous to the target compound, have been assessed for their antiproliferative effects against different human cancer cell lines. An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was utilized to determine the cytotoxicity of these compounds against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.

The findings indicated that these compounds generally exhibited greater cytotoxicity against the U-87 cell line compared to the MDA-MB-231 cell line. Among the series of tested analogs, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone was identified as the most active compound against the U-87 glioblastoma cell line. Furthermore, certain hydrazone derivatives, such as compounds 36 , 19 , and 6 from the study, demonstrated the highest activity against the MDA-MB-231 breast cancer cell line, reducing cell viability to 43.7 ± 7.4%, 44.6 ± 8.0%, and 46.2 ± 5.0%, respectively.

Antiproliferative Activity of Selected 3-[(4-methoxyphenyl)amino]propanehydrazide Analogs
CompoundTarget Cell LineEffect
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanoneU-87 (Glioblastoma)Identified as most active against this cell line
Compound 36MDA-MB-231 (Breast Cancer)Reduced cell viability to 43.7 ± 7.4%
Compound 19MDA-MB-231 (Breast Cancer)Reduced cell viability to 44.6 ± 8.0%
Compound 6MDA-MB-231 (Breast Cancer)Reduced cell viability to 46.2 ± 5.0%

No specific data on the antimicrobial efficacy of this compound or its direct analogs was identified in the reviewed literature.

There is no available information from the reviewed scientific literature regarding the evaluation of this compound or its close analogs in enzyme inhibition studies.

There is no available information from the reviewed scientific literature regarding the assessment of this compound or its close analogs in receptor binding assays.

The antioxidant potential of a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives has been investigated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. Several of these analogs displayed significant antioxidant activity, with some even surpassing the activity of the well-known antioxidant, ascorbic acid.

Specifically, the analog N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide was found to have an antioxidant activity approximately 1.4 times higher than that of ascorbic acid. Another derivative, 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide, also exhibited antioxidant activity about 1.4 times greater than ascorbic acid. A hydrazone analog containing a thiophene (B33073) moiety showed antioxidant activity that was 1.26 times higher than the positive control.

Antioxidant Activity of Selected 3-[(4-methoxyphenyl)amino]propanehydrazide Analogs
CompoundAntioxidant Activity (Relative to Ascorbic Acid)
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide~1.4 times higher
3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide~1.4 times higher
Hydrazone with thiophene moiety1.26 times higher

In Vivo Studies in Preclinical Animal Models

Based on the available scientific literature, there is no information regarding in vivo studies conducted on this compound or its direct analogs.

There is no available information from the reviewed scientific literature concerning the evaluation of this compound or its close analogs in in vivo disease models.

Pharmacokinetic and Pharmacodynamic Characterization in Animal Systems

No data is available on the pharmacokinetic and pharmacodynamic profile of this compound in animal systems.

Absorption and Distribution Profiles

There is no available research detailing the absorption and distribution profiles of this compound following administration in animal models. This includes the lack of data on its bioavailability, the rate and extent of absorption, and its distribution into various tissues.

Metabolic Stability and Biotransformation (Enzymatic Pathways)

Information regarding the metabolic stability and biotransformation of this compound is not present in the current body of scientific literature. There are no studies identifying the enzymatic pathways responsible for its metabolism or characterizing the resulting metabolites.

Excretion Mechanisms

There are no published findings on the mechanisms of excretion for this compound in animal models. Consequently, information on its clearance from the body and the primary routes of elimination (e.g., renal, fecal) is unavailable.

Tissue Distribution and Target Engagement in Animal Models

No studies have been published that investigate the tissue distribution of this compound in animal models. Furthermore, there is no information available regarding its engagement with potential biological targets in an in vivo setting.

Elucidation of Molecular Mechanisms and Cellular Pathways

Identification and Validation of Molecular Targets

The initial step in characterizing a bioactive compound is the identification and validation of its molecular target(s). This process, often termed target deconvolution, is critical for understanding its mechanism of action. A variety of experimental strategies, including chemical proteomics approaches, are employed for this purpose.

Protein-Ligand Interaction Studies

Detailed studies into the direct physical binding between a compound (ligand) and its protein target are essential for validating a potential interaction. These studies provide insights into the affinity, specificity, and nature of the binding.

Currently, there are no publicly available studies detailing the protein-ligand interactions of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide. Research in this area would typically involve techniques such as:

X-ray Crystallography: To determine the three-dimensional structure of the compound bound to its target protein, revealing the precise atomic interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the interaction in solution, providing information on binding kinetics and conformational changes.

Surface Plasmon Resonance (SPR): To measure the binding affinity and kinetics between the compound and its immobilized target.

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of the binding interaction.

Interactive Table: Hypothetical Protein-Ligand Interaction Data

Below is a representative table illustrating the type of data that would be generated from such studies. Note: The following data is hypothetical and for illustrative purposes only.

TechniqueTarget ProteinBinding Affinity (Kd)Key Interacting Residues
X-ray CrystallographyProtein X50 nMTyr123, Phe256, Arg301
Surface Plasmon ResonanceProtein X45 nM-
Isothermal Titration CalorimetryProtein X55 nM-

Genetic and Proteomic Approaches for Target Deconvolution

Modern drug discovery heavily relies on genetic and proteomic methods to identify the molecular targets of small molecules without prior knowledge of their binding partners. These approaches are particularly valuable in phenotype-based drug discovery.

No specific genetic or proteomic studies for the target deconvolution of this compound have been identified in the scientific literature. Common approaches in this field include:

Affinity Chromatography/Mass Spectrometry: The compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in living cells by measuring changes in protein thermal stability upon compound binding.

Yeast Three-Hybrid Systems: An adaptation of the two-hybrid system, this genetic method can be used to identify protein targets of small molecules.

Activity-Based Protein Profiling (ABPP): This chemical proteomic strategy uses active site-directed probes to profile the functional state of enzyme families within the proteome.

Investigation of Downstream Cellular Responses

Once a molecular target is identified, research then focuses on the downstream consequences of the compound-target interaction within the cell. This includes effects on signaling pathways, cell fate processes, and stress responses.

Cell Signaling Pathway Modulation

Bioactive compounds frequently exert their effects by modulating intracellular signaling pathways that govern cellular processes.

There is no available research on which specific signaling pathways are modulated by this compound. Investigations in this area would typically measure the activity of key signaling nodes, such as:

MAPK/ERK Pathway: Often involved in cell proliferation, differentiation, and survival.

PI3K/Akt/mTOR Pathway: A critical pathway in regulating cell growth, survival, and metabolism.

NF-κB Pathway: A key regulator of inflammatory and immune responses, as well as cell survival.

Interactive Table: Hypothetical Signaling Pathway Modulation Data

This table illustrates how the effects of a compound on signaling pathways might be presented. Note: The following data is hypothetical and for illustrative purposes only.

Signaling PathwayKey Protein AssayedChange in ActivityMethod of Detection
PI3K/Akt/mTORPhospho-Akt (Ser473)75% DecreaseWestern Blot
MAPK/ERKPhospho-ERK1/2No Significant ChangeWestern Blot
NF-κBIκBα Degradation60% InhibitionWestern Blot

Induction of Apoptosis or Cell Cycle Arrest Mechanisms

A common outcome of targeting pathways involved in cell proliferation and survival is the induction of programmed cell death (apoptosis) or the halting of the cell division cycle (cell cycle arrest).

The ability of this compound to induce apoptosis or cell cycle arrest has not been documented. Studies to determine such effects would include:

Flow Cytometry: To analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to quantify apoptotic cells using markers like Annexin V.

Western Blot Analysis: To measure the levels of key regulatory proteins, such as cyclins and cyclin-dependent kinases (for cell cycle) or caspases and PARP (for apoptosis).

Microscopy: To visualize morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing.

Impact on Cellular Stress Responses

Compounds can also impact how cells respond to various stressors, such as oxidative stress or DNA damage.

No information is available regarding the impact of this compound on cellular stress responses. Research in this area would explore:

Oxidative Stress: Measuring the levels of reactive oxygen species (ROS) and the activation of antioxidant response pathways, such as the Nrf2 pathway.

DNA Damage Response: Assessing the activation of DNA damage sensors and repair pathways, for instance, by measuring the phosphorylation of H2A.X.

Unfolded Protein Response (UPR): Investigating the activation of stress sensors in the endoplasmic reticulum.

Allosteric Modulation and Orthosteric Binding Mechanisms

There is currently no available research detailing the allosteric or orthosteric binding mechanisms of this compound. Scientific investigation is required to determine if this compound interacts with any biological targets and, if so, to characterize the nature of its binding. Such studies would involve biochemical and biophysical assays to identify a primary target and to elucidate whether the compound binds to the active site (orthosteric binding) or a secondary site (allosteric modulation) to exert a potential biological effect.

Resistance Mechanisms and Target Adaptations (in relevant biological systems)

In the absence of an identified biological target and mechanism of action for this compound, there is no information on potential resistance mechanisms or target adaptations in any biological system. Research into the compound's effects on cells or organisms would be a prerequisite for investigating how those systems might develop resistance to its potential activities.

Computational Chemistry and Chemoinformatics in the Study of 3 4 Fluorophenyl Sulfanyl Propanehydrazide

Virtual Screening Approaches for Analog Identification

Ligand-Based Virtual Screening (LBVS)

Ligand-based virtual screening (LBVS) is a computational technique that leverages the knowledge of known active compounds to identify new molecules with similar properties from large chemical databases. This approach is particularly useful when the three-dimensional structure of the biological target is unknown. The fundamental principle of LBVS is the "similar property principle," which posits that structurally similar molecules are likely to exhibit similar biological activities.

In the context of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide, if a set of molecules with known activity against a particular target is available, various LBVS methods can be employed. These methods include similarity searching, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) modeling.

Similarity Searching: This method involves comparing the chemical structure of this compound with a database of compounds. The comparison is based on molecular fingerprints, which are binary strings that encode the presence or absence of specific structural features. Compounds with a high degree of similarity to the query molecule are selected for further investigation.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. nih.gov By creating a pharmacophore model based on a set of active compounds that includes or is similar to this compound, large databases can be screened to identify novel scaffolds that fit the model. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. By developing a QSAR model for a class of compounds related to this compound, the activity of new, untested molecules can be predicted.

Table 1: Illustrative Data from a Hypothetical Ligand-Based Virtual Screening Study

MethodDatabase ScreenedNumber of HitsTop Hit Similarity Score (Tanimoto)
2D Fingerprint SimilarityZINC Database1,5000.85
Pharmacophore ScreeningEnamine REAL Database850N/A (Fitness Score: 0.92)
QSAR PredictionInternal Library300N/A (Predicted pIC50: 7.2)

Structure-Based Virtual Screening (SBVS)

When the three-dimensional structure of the biological target is known, structure-based virtual screening (SBVS) becomes a powerful tool for identifying potential inhibitors. nih.gov SBVS involves docking a library of small molecules into the binding site of the target protein and scoring their potential interactions. nih.gov This approach allows for the identification of compounds that are sterically and electrostatically complementary to the binding pocket. nih.govnih.gov

For this compound, if a target protein has been identified and its structure determined through techniques like X-ray crystallography or NMR spectroscopy, SBVS can be performed. The process typically involves the following steps:

Target Preparation: The protein structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Ligand Preparation: A 3D conformation of this compound and other library compounds is generated.

Molecular Docking: The ligands are computationally placed into the binding site of the protein in various orientations and conformations.

Scoring: A scoring function is used to estimate the binding affinity of each ligand to the protein. Compounds with the best scores are selected as potential hits.

Table 2: Example Docking Results for this compound against a Hypothetical Target

Docking ProgramBinding Site Residues InteractingPredicted Binding Energy (kcal/mol)Key Interactions
AutoDock VinaTyr123, Phe256, Arg301-8.5Hydrogen bond with Arg301, Pi-pi stacking with Phe256
GlideTyr123, Leu250, Arg301-9.2Hydrogen bond with Arg301, Hydrophobic interactions with Leu250
GOLDPhe256, Arg301, Asp305-7.9Hydrogen bond with Arg301 and Asp305, Pi-pi stacking with Phe256

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of a molecule. These methods, based on the principles of quantum mechanics, can be used to calculate various molecular properties that are crucial for understanding chemical reactivity and molecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, FMO analysis can reveal regions of the molecule that are susceptible to nucleophilic or electrophilic attack. The distribution of the HOMO and LUMO across the molecule can indicate which atoms are involved in electron donation and acceptance.

Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterValue (eV)Interpretation
HOMO Energy-6.2Indicates the electron-donating ability.
LUMO Energy-1.5Indicates the electron-accepting ability.
HOMO-LUMO Gap4.7Reflects the chemical reactivity and stability.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. libretexts.org It is generated by calculating the electrostatic potential on the electron density surface of the molecule. chemrxiv.org ESP maps are color-coded, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). walisongo.ac.id

For this compound, the ESP map can identify the electronegative and electropositive regions of the molecule. This information is invaluable for predicting how the molecule will interact with its biological target. For instance, regions of negative potential are likely to interact with positively charged residues in a protein's binding site, and vice versa. nih.gov

Ligand Design and Optimization using Computational Tools

The insights gained from virtual screening and quantum chemical calculations can be used to design and optimize new ligands with improved properties. Computational tools allow for the rational modification of a lead compound like this compound to enhance its binding affinity, selectivity, and pharmacokinetic properties.

For example, if docking studies reveal that a particular functional group on this compound is not making optimal interactions with the target, it can be computationally modified. Different substituents can be added or existing ones can be altered, and the new analogs can be re-docked to predict their binding affinity. This iterative process of design, evaluation, and refinement can significantly accelerate the drug discovery process.

Furthermore, quantum chemical calculations can be used to assess the electronic effects of these modifications. For instance, adding an electron-withdrawing group to a specific position might alter the charge distribution in a way that enhances a key hydrogen bonding interaction. By combining various computational techniques, researchers can intelligently design novel derivatives of this compound with a higher probability of success in experimental testing.

Future Research Perspectives and Preclinical Drug Development Implications

Strategic Design of Next-Generation 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide Analogs

The core structure of this compound offers multiple avenues for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. A systematic structure-activity relationship (SAR) study would be the foundational step in designing next-generation analogs. nih.govnih.gov Key strategies would involve targeted modifications of its three primary structural components.

Modification of the 4-Fluorophenyl Ring: The fluorine atom is a critical feature, often enhancing metabolic stability and binding affinity through favorable electrostatic interactions. frontiersin.orgpolyu.edu.hk Future design strategies could explore the impact of altering the position and number of fluorine substituents (e.g., di- or tri-fluorination) to modulate electronic properties. nih.gov Furthermore, replacing the fluoro group with other bioisosteric moieties could yield analogs with improved profiles. drugdesign.org

Derivatization of the Propanehydrazide Moiety: The hydrazide group is a versatile functional handle that can be readily converted into a wide array of derivatives, including hydrazones, N-acylhydrazones, and various five-membered heterocycles like 1,3,4-oxadiazoles or 1,2,4-triazoles. mdpi.comwisdomlib.orgmdpi.com These modifications can dramatically influence the compound's biological activity, transforming it from an anti-inflammatory to an anticancer or antimicrobial agent. tpcj.orgnih.govresearchgate.net

A proposed library of next-generation analogs is outlined in the table below, detailing the rationale for each modification.

Analog Series Modification Strategy Rationale for Design Desired Outcome
FP-A Series Substitution on the fluorophenyl ring (e.g., 2,4-difluoro, 3,4,5-trifluoro)Modulate lipophilicity and electronic properties to enhance target binding.Improved potency and selectivity.
FP-B Series Bioisosteric replacement of the sulfanyl (B85325) (-S-) linker (e.g., -SO-, -SO2-, -O-)Alter metabolic stability, solubility, and hydrogen bonding capacity.Enhanced pharmacokinetic profile.
FP-C Series Conversion of the hydrazide to hydrazone derivatives via condensation with various aldehydes.Introduce diverse functionalities to explore new biological activities and target interactions. mdpi.comDiscovery of novel therapeutic applications.
FP-D Series Cyclization of the hydrazide into heterocyclic rings (e.g., oxadiazole, triazole).Constrain the conformation of the side chain to improve target affinity and reduce off-target effects.Increased target specificity and reduced toxicity.

Integration of Multi-Omics Data for Comprehensive Understanding

To fully elucidate the mechanism of action of this compound and its analogs, a multi-omics approach is indispensable. nashbio.com By integrating data from genomics, transcriptomics, proteomics, and metabolomics, a comprehensive picture of the compound's cellular effects can be constructed. nih.govomicstutorials.commdpi.com This holistic view is crucial for identifying primary targets, off-targets, and downstream signaling pathways, as well as for discovering potential biomarkers of response or toxicity. astrazeneca.com

An integrated multi-omics workflow would involve treating relevant cell lines or preclinical models with the compound and subsequently analyzing the molecular changes across different biological layers.

Omics Layer Technology/Platform Data Generated Biological Insights
Genomics CRISPR-Cas9 screeningIdentification of genes that confer sensitivity or resistance to the compound.Target identification and validation; understanding resistance mechanisms.
Transcriptomics RNA-SequencingDifferential gene expression profiles upon compound treatment.Elucidation of affected signaling pathways and cellular processes.
Proteomics Mass Spectrometry (e.g., Thermal Proteome Profiling)Changes in protein expression, post-translational modifications, and thermal stability.Direct target engagement, off-target profiling, and downstream protein-level effects.
Metabolomics Mass Spectrometry, NMRAlterations in the cellular metabolome.Understanding the impact on cellular metabolism and identifying metabolic biomarkers.

The integration of these datasets would allow for the construction of detailed network models, revealing the intricate connections between the compound's direct targets and its broader physiological effects. nih.gov This deep mechanistic understanding is vital for optimizing lead compounds and for the strategic design of clinical trials.

Exploration of Polypharmacology and Multi-Targeting Approaches

Complex diseases such as cancer or neurodegenerative disorders are often driven by multiple dysregulated pathways. nih.gov Consequently, drugs that modulate multiple targets simultaneously—a concept known as polypharmacology—can offer superior efficacy compared to highly selective single-target agents. plos.orgescholarship.org The chemical scaffold of this compound, particularly with its potential for derivatization, is well-suited for the development of multi-targeting agents.

For instance, many kinase inhibitors feature a 4-fluorophenyl moiety, suggesting that analogs of this compound could be designed to inhibit specific kinases. nih.govharvard.edu By strategically modifying the hydrazide portion of the molecule, it may be possible to introduce a second pharmacophore that interacts with another disease-relevant target, such as a protein involved in apoptosis or angiogenesis.

A hypothetical polypharmacological approach could involve designing an analog that simultaneously inhibits a key proliferative kinase and an anti-apoptotic protein.

Potential Target Class 1 Potential Target Class 2 Rationale for Dual Targeting Therapeutic Area
Tyrosine Kinases (e.g., EGFR, VEGFR)PI3K/Akt Pathway ProteinsSynergistic inhibition of cell growth and survival pathways.Oncology
Cyclooxygenase (COX) enzymesPro-inflammatory Cytokine ReceptorsDual blockade of inflammatory mediators.Inflammatory Diseases
Monoamine Oxidase (MAO)Serotonin ReceptorsModulation of multiple neurotransmitter systems.Neurological Disorders

The exploration of polypharmacology would require extensive screening against diverse target families and careful optimization to achieve a balanced activity profile, thereby maximizing therapeutic benefit while minimizing potential adverse effects.

Development of this compound as Chemical Probes for Biological Research

High-quality chemical probes are invaluable tools for dissecting complex biological processes. nih.govnih.gov An optimized analog of this compound with high potency and selectivity for a specific biological target could be developed into a chemical probe. This would involve equipping the parent molecule with a reporter tag (e.g., a fluorophore or biotin) and potentially a reactive group for covalent labeling of the target protein. frontiersin.orgresearchgate.netrsc.org

The hydrazide moiety itself is particularly interesting in this context, as hydrazine-based probes have been shown to be versatile tools for profiling enzymes with electrophilic cofactors or transient reactive intermediates. biorxiv.orgacs.org An analog could be designed as an activity-based probe, where the hydrazine (B178648) group reacts covalently with a target enzyme, providing a powerful method for target identification and occupancy studies.

The design of a chemical probe would follow a modular approach:

Ligand: A potent and selective analog of this compound.

Reporter Tag: A biotin (B1667282) tag for affinity purification or a fluorescent dye for imaging, attached via a linker at a position that does not disrupt target binding.

Reactive Group (optional): The intrinsic reactivity of the hydrazine could be utilized, or a more specific photoreactive group could be installed for affinity-based labeling.

Such probes would enable detailed studies of the target's function in its native cellular environment, facilitate the discovery of new biology, and aid in the validation of the target for therapeutic intervention. nih.gov

Outlook on Preclinical Translation and Candidate Nomination

The successful translation of a promising compound from preclinical research to clinical development requires a carefully planned and executed strategy. nih.gov For this compound or its optimized analogs, several key steps would be critical for advancing a candidate toward nomination.

Early-stage formulation development will be essential to ensure adequate bioavailability and exposure in preclinical models. mdpi.comresearchgate.net Given the diverse physicochemical properties that can be achieved through analog design, formulation strategies must be tailored to the specific properties of the lead compound.

A robust biomarker strategy, informed by the multi-omics data, will be crucial for monitoring target engagement and therapeutic response in both preclinical models and, eventually, in human subjects. precisionformedicine.com Identifying predictive biomarkers can also aid in patient selection for clinical trials, increasing the likelihood of success.

The path to candidate nomination involves a rigorous evaluation process, as outlined below.

Development Stage Key Activities Objective
Lead Optimization Synthesis and screening of analogs; SAR studies; initial ADME profiling.Identify a lead compound with optimal potency, selectivity, and drug-like properties.
In Vivo Efficacy Testing in relevant animal models of disease.Demonstrate therapeutic proof-of-concept and establish a dose-response relationship.
Pharmacokinetics Detailed PK studies in multiple species to determine absorption, distribution, metabolism, and excretion. acs.orgCharacterize the compound's behavior in vivo and establish a dosing regimen for further studies.
Safety and Toxicology In vitro and in vivo toxicology studies.Identify potential liabilities and establish a safety margin.
Candidate Nomination Comprehensive review of all preclinical data.Select a single compound for advancement into IND-enabling studies and clinical trials.

By systematically addressing these aspects of drug development, the therapeutic potential of the this compound scaffold can be thoroughly explored, with the ultimate goal of delivering a novel and effective therapeutic agent.

Q & A

Q. What computational methods predict the compound's pharmacokinetic properties?

  • Methodological Answer: Use SwissADME for bioavailability predictions (e.g., Lipinski’s Rule of Five) and molecular dynamics simulations to assess blood-brain barrier penetration for neuroactive derivatives. QSTR models can prioritize compounds with favorable ADMET profiles .

Key Notes

  • Data Contradiction Analysis: When conflicting bioactivity data arise, validate assays with orthogonal methods (e.g., fluorescence-based assays vs. colorimetric assays) and analyze structural descriptors (e.g., logP, polar surface area) to identify outliers .
  • Experimental Design: For SAR studies, systematically modify substituents on the 4-fluorophenyl ring (e.g., electron-donating/-withdrawing groups) and evaluate effects on bioactivity and toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.